molecular formula C54H56N4O6 B8070264 (Dhqd)2aqn

(Dhqd)2aqn

Cat. No.: B8070264
M. Wt: 857.0 g/mol
InChI Key: ARCFYUDCVYJQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Dhqd)2aqn hydroquinidine (anthraquinone-1,4-diyl) diether , is a biscinchona alkaloid. It is a derivative of quinidine and is used primarily as a chiral ligand in asymmetric synthesis reactions. This compound is notable for its application in the Sharpless asymmetric dihydroxylation reaction, which is a key process in the synthesis of various enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hydroquinidine (anthraquinone-1,4-diyl) diether involves the reaction of quinidine derivatives with anthraquinone. The process typically requires the use of specific solvents and catalysts to facilitate the reaction. The reaction conditions often include controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of hydroquinidine (anthraquinone-1,4-diyl) diether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Hydroquinidine (anthraquinone-1,4-diyl) diether undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Hydroquinidine (anthraquinone-1,4-diyl) diether has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis reactions, particularly in the Sharpless asymmetric dihydroxylation reaction.

    Biology: The compound is used in the study of enzyme mechanisms and as a tool for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which hydroquinidine (anthraquinone-1,4-diyl) diether exerts its effects involves its role as a chiral ligand. It forms complexes with metal catalysts, creating an asymmetric environment that facilitates the selective formation of one enantiomer over the other in chemical reactions. The molecular targets and pathways involved include the interaction with metal centers and the stabilization of transition states during the reaction process.

Comparison with Similar Compounds

  • Hydroquinidine (anthraquinone-1,4-diyl) diether
  • Hydroquinidine (anthraquinone-1,4-diyl) diether
  • Hydroquinidine (anthraquinone-1,4-diyl) diether

Uniqueness: Hydroquinidine (anthraquinone-1,4-diyl) diether is unique due to its high enantioselectivity and efficiency as a chiral ligand. It is particularly effective in the Sharpless asymmetric dihydroxylation reaction, making it a valuable tool in the synthesis of enantiomerically pure compounds. Its ability to form stable complexes with metal catalysts and facilitate selective reactions sets it apart from other similar compounds.

Properties

IUPAC Name

1,4-bis[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H56N4O6/c1-5-31-29-57-23-19-33(31)25-45(57)53(39-17-21-55-43-13-11-35(61-3)27-41(39)43)63-47-15-16-48(50-49(47)51(59)37-9-7-8-10-38(37)52(50)60)64-54(46-26-34-20-24-58(46)30-32(34)6-2)40-18-22-56-44-14-12-36(62-4)28-42(40)44/h7-18,21-22,27-28,31-34,45-46,53-54H,5-6,19-20,23-26,29-30H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCFYUDCVYJQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C6C(=C(C=C5)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H56N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

857.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176097-24-8
Record name (DHQ)2AQN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Dhqd)2aqn
Reactant of Route 2
(Dhqd)2aqn
Reactant of Route 3
(Dhqd)2aqn
Reactant of Route 4
Reactant of Route 4
(Dhqd)2aqn
Reactant of Route 5
(Dhqd)2aqn
Reactant of Route 6
(Dhqd)2aqn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.